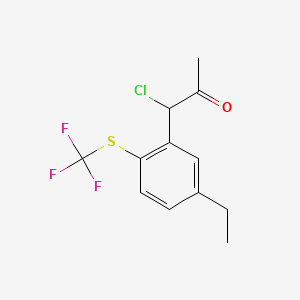
(3S)-3-(2,2-Difluoroethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(2,2-Difluoroethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted at the third position with a 2,2-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under basic conditions, typically using sodium hydride (NaH) as the base.
Procedure: Morpholine is deprotonated by sodium hydride to form the morpholine anion, which then undergoes nucleophilic substitution with 2,2-difluoroethyl bromide to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(2,2-Difluoroethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: N-oxides of this compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted morpholine derivatives with different functional groups
Scientific Research Applications
(3S)-3-(2,2-Difluoroethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-(2,2-Difluoroethyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites.
Comparison with Similar Compounds
(3S)-3-(2,2-Difluoroethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
(3S)-3-(2,2-Difluoroethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: (3S)-3-(2,2-Difluoroethyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The difluoroethyl group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
(3S)-3-(2,2-difluoroethyl)morpholine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2/t5-/m0/s1 |
InChI Key |
SLBJBODOVHXGPG-YFKPBYRVSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)CC(F)F |
Canonical SMILES |
C1COCC(N1)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


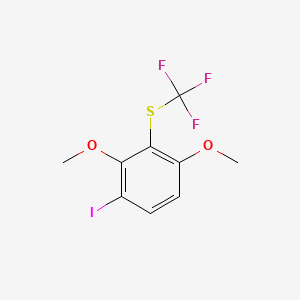
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

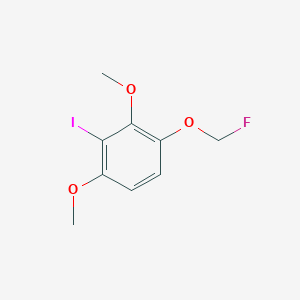
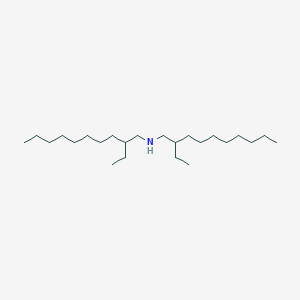
![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)

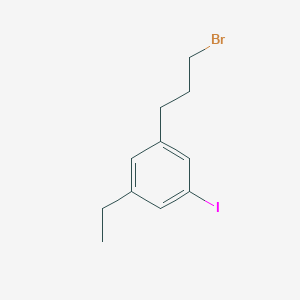

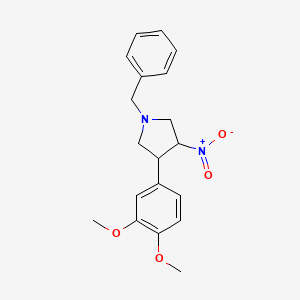
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
